![molecular formula C21H31N3O6 B14212693 N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine CAS No. 820239-49-4](/img/structure/B14212693.png)
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: valine, glycine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the valine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-valine with glycine and L-leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) at elevated temperatures. Basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation is performed using hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst. Acidic deprotection uses trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Valine, glycine, and leucine.
Deprotection: Free amino group on the valine residue.
Coupling Reactions: Longer peptide chains.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine involves its interaction with specific molecular targets, primarily through the formation and cleavage of peptide bonds. The benzyloxycarbonyl (Cbz) group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the formation of longer peptide chains .
類似化合物との比較
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(1S)-3-fluoro-1-(4-hydroxybenzyl)-2-oxopropyl]-L-leucinamide
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and research .
特性
CAS番号 |
820239-49-4 |
|---|---|
分子式 |
C21H31N3O6 |
分子量 |
421.5 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(20(27)28)23-17(25)11-22-19(26)18(14(3)4)24-21(29)30-12-15-8-6-5-7-9-15/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,26)(H,23,25)(H,24,29)(H,27,28)/t16-,18-/m0/s1 |
InChIキー |
VABAJCSTWNDWNA-WMZOPIPTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


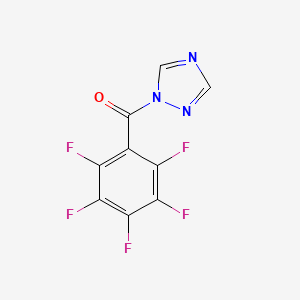
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
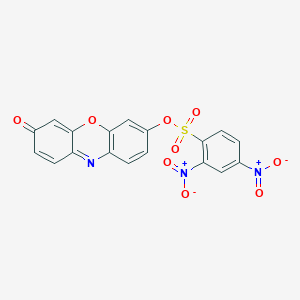
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
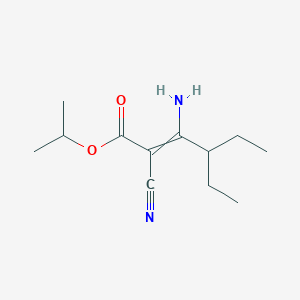
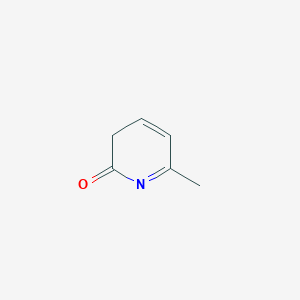
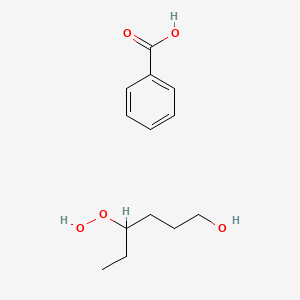

![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
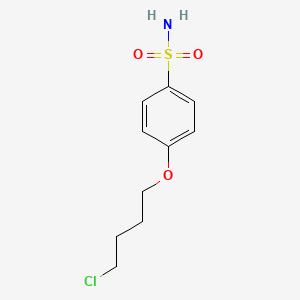

![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
